molecular formula C15H12N4O4 B5708196 N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine

N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine

Cat. No. B5708196
M. Wt: 312.28 g/mol
InChI Key: YTVKZOVQSYGTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine is a compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a potent and selective inhibitor of the protein kinases, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis.

Mechanism of Action

N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its target protein, which leads to the inhibition of downstream signaling pathways. The inhibition of these pathways can lead to changes in cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine depend on the specific protein kinase that it inhibits. Inhibition of AKT has been linked to the regulation of cell survival and proliferation. Inhibition of CDK has been linked to the regulation of the cell cycle. Inhibition of GSK3β has been linked to the regulation of glycogen metabolism and cell survival. These effects have been observed in various cell types, including cancer cells and normal cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine in lab experiments include its high potency and selectivity for specific protein kinases. This compound can be used to study the function of specific protein kinases in vitro and in vivo. The limitations of using this compound include its potential toxicity and the need for optimization of the concentration and exposure time for each specific experiment.

Future Directions

The future directions for the use of N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine in scientific research include its potential use in the development of new cancer therapies. The inhibition of specific protein kinases has been linked to the regulation of various cellular processes that are dysregulated in cancer cells. The development of specific inhibitors for these protein kinases could lead to the development of new cancer therapies. Additionally, the use of this compound in combination with other drugs could lead to synergistic effects that enhance the efficacy of cancer therapies. Further research is needed to optimize the use of this compound in cancer therapy and to identify new targets for inhibition.

Synthesis Methods

The synthesis of N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine involves the reaction of 6-nitro-1,3-benzodioxole with 1H-indazole-6-amine in the presence of a suitable catalyst. This reaction produces the desired compound in good yield and high purity. The synthesis of this compound has been reported in various research articles, and the method has been optimized to obtain the best results.

Scientific Research Applications

N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine has been extensively used in scientific research to study the role of protein kinases in various cellular processes. This compound has been used as a tool to investigate the function of specific protein kinases in vitro and in vivo. It has been shown to inhibit the activity of several protein kinases, including AKT, CDK, and GSK3β. The inhibition of these protein kinases has been linked to the regulation of cell growth, differentiation, and apoptosis.

properties

IUPAC Name

N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4/c20-19(21)13-5-15-14(22-8-23-15)3-10(13)6-16-11-2-1-9-7-17-18-12(9)4-11/h1-5,7,16H,6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVKZOVQSYGTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CNC3=CC4=C(C=C3)C=NN4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5460543

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.